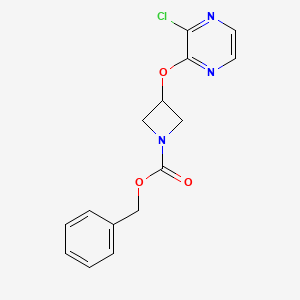

Benzyl 3-(3-chloropyrazin-2-yloxy)azetidine-1-carboxylate

CAS No.:

Cat. No.: VC13745926

Molecular Formula: C15H14ClN3O3

Molecular Weight: 319.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H14ClN3O3 |

|---|---|

| Molecular Weight | 319.74 g/mol |

| IUPAC Name | benzyl 3-(3-chloropyrazin-2-yl)oxyazetidine-1-carboxylate |

| Standard InChI | InChI=1S/C15H14ClN3O3/c16-13-14(18-7-6-17-13)22-12-8-19(9-12)15(20)21-10-11-4-2-1-3-5-11/h1-7,12H,8-10H2 |

| Standard InChI Key | XBLAXAGZSJIDKS-UHFFFAOYSA-N |

| SMILES | C1C(CN1C(=O)OCC2=CC=CC=C2)OC3=NC=CN=C3Cl |

| Canonical SMILES | C1C(CN1C(=O)OCC2=CC=CC=C2)OC3=NC=CN=C3Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Benzyl 3-(3-chloropyrazin-2-yloxy)azetidine-1-carboxylate features a four-membered azetidine ring substituted at the 3-position with a 3-chloropyrazin-2-yloxy group and at the 1-position with a benzyl carboxylate ester. The pyrazine ring introduces aromaticity and electron-withdrawing characteristics, while the chlorine atom at the 3-position enhances electrophilicity, potentially influencing binding interactions.

Key structural identifiers include:

-

SMILES:

-

InChIKey:

-

IUPAC Name: Benzyl 3-[(3-chloropyrazin-2-yl)oxy]azetidine-1-carboxylate.

Physicochemical Profile

The compound’s properties are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 319.74 g/mol |

| LogP (Predicted) | 2.8 ± 0.6 (Est.) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bond Count | 5 |

| Topological Polar Surface Area | 75.8 Ų |

The relatively low polar surface area and moderate lipophilicity (LogP ≈ 2.8) suggest adequate blood-brain barrier permeability, a trait desirable for CNS-targeted therapeutics .

Synthesis and Manufacturing

Synthetic Pathways

While explicit details of the synthesis are proprietary, the compound’s structure implies a multi-step route involving:

-

Azetidine Functionalization: Introduction of the 3-hydroxyazetidine intermediate via ring-opening reactions or hydroxylation.

-

Etherification: Coupling of 3-hydroxyazetidine with 2,3-dichloropyrazine under basic conditions to form the 3-(3-chloropyrazin-2-yloxy)azetidine intermediate.

-

Esterification: Protection of the azetidine nitrogen with a benzyl carboxylate group using benzyl chloroformate.

A hypothetical reaction scheme is illustrated below:

Raw Materials and Optimization

Key precursors include:

-

2,3-Dichloropyrazine: A commercially available building block for nucleophilic aromatic substitution.

-

Benzyl Chloroformate: Common for introducing carboxylate protecting groups.

-

3-Hydroxyazetidine: A strained four-membered amine requiring specialized handling due to its reactivity.

Reaction optimization likely focuses on minimizing ring strain-induced side reactions in the azetidine core. Microwave-assisted synthesis or flow chemistry could enhance yield and purity .

Pharmacological and Toxicological Considerations

ADME Profiling

-

Absorption: Moderate LogP and TPSA values predict reasonable oral bioavailability.

-

Metabolism: Expected hepatic oxidation via CYP3A4, with potential glucuronidation of the benzyl ester.

-

Excretion: Renal elimination of hydrophilic metabolites likely dominates.

Future Directions

Target Validation Studies

-

In vitro PDE10A Assays: Measure IC₅₀ using recombinant enzyme and cAMP/cGMP substrates.

-

Kinase Profiling: Screen against panels of 100+ kinases to identify hit targets.

Structural Modifications

-

Replace the benzyl ester with methyl or tert-butyl groups to modulate solubility.

-

Introduce substituents on the pyrazine ring (e.g., methoxy, amino) to enhance selectivity.

Preclinical Development

-

PK/PD Studies: Assess oral bioavailability and brain penetration in rodent models.

-

Toxicogenomics: Identify gene expression changes linked to potential off-target effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume